
Trpc6-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trpc6-IN-2 is a small molecule inhibitor specifically targeting the transient receptor potential canonical 6 (TRPC6) channel. TRPC6 channels are non-selective cation channels that play significant roles in various physiological processes, including calcium influx and signal transduction in cells. TRPC6 channels are implicated in several diseases, such as kidney disease, pulmonary disease, and neurological disorders .
Métodos De Preparación
The synthesis of Trpc6-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product . Industrial production methods may involve scaling up these reactions in larger reactors with optimized conditions to ensure high yield and purity of this compound .
Análisis De Reacciones Químicas
Trpc6-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Trpc6-IN-2 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the function and regulation of TRPC6 channels in various chemical reactions and pathways.
Biology: this compound is employed in biological studies to investigate the role of TRPC6 channels in cellular processes such as calcium signaling, cell proliferation, and apoptosis.
Medicine: The compound is explored for its therapeutic potential in treating diseases associated with TRPC6 channel dysfunction, such as kidney disease, pulmonary hypertension, and neurological disorders.
Mecanismo De Acción
Trpc6-IN-2 exerts its effects by specifically inhibiting the TRPC6 channel. The compound binds to the channel and blocks the influx of calcium ions, thereby modulating calcium signaling pathways. This inhibition affects various cellular processes, including cell proliferation, migration, and apoptosis. The molecular targets of this compound include the TRPC6 channel itself and associated signaling proteins involved in calcium homeostasis .
Comparación Con Compuestos Similares
Trpc6-IN-2 is unique compared to other TRPC6 inhibitors due to its high specificity and potency. Similar compounds include:
PCC0208057: Another TRPC6 inhibitor with similar applications in cancer research.
Compound 14a: A novel TRPC6 antagonist that inhibits TRPC6, TRPC3, and TRPC7 channels.
This compound stands out due to its selective inhibition of TRPC6 channels, making it a valuable tool for studying TRPC6-related pathways and developing targeted therapies.
Propiedades
Fórmula molecular |
C19H17Cl2FN6 |
|---|---|
Peso molecular |
419.3 g/mol |
Nombre IUPAC |
6-[[2-[(3R,4S)-3-amino-4-fluoropiperidin-1-yl]-4,6-dichlorobenzimidazol-1-yl]methyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H17Cl2FN6/c20-12-5-14(21)18-17(6-12)28(9-13-2-1-11(7-23)8-25-13)19(26-18)27-4-3-15(22)16(24)10-27/h1-2,5-6,8,15-16H,3-4,9-10,24H2/t15-,16+/m0/s1 |
Clave InChI |
GGYWEJWHJGTZPQ-JKSUJKDBSA-N |
SMILES isomérico |
C1CN(C[C@H]([C@H]1F)N)C2=NC3=C(N2CC4=NC=C(C=C4)C#N)C=C(C=C3Cl)Cl |
SMILES canónico |
C1CN(CC(C1F)N)C2=NC3=C(N2CC4=NC=C(C=C4)C#N)C=C(C=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


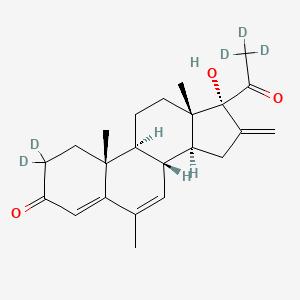

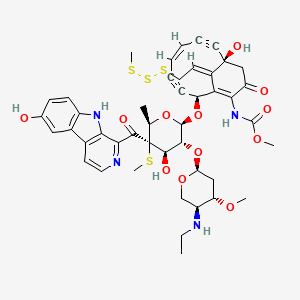
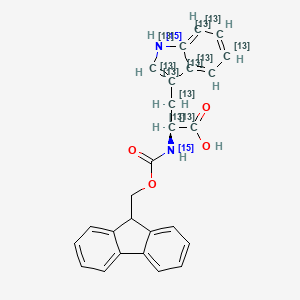




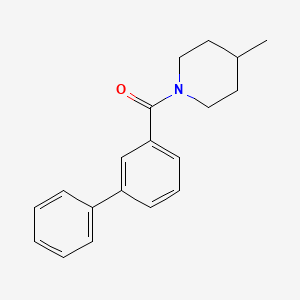
![(3P)-4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide](/img/structure/B12407087.png)
![[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12407091.png)
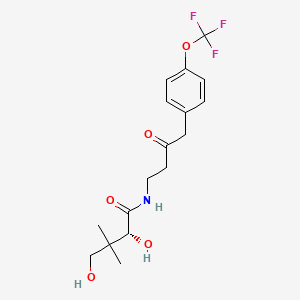
![N-[(2R,4S)-5-hydrazinyl-1-(4-hydroxyphenyl)-4-methyl-5-oxopentan-2-yl]-2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxamide](/img/structure/B12407095.png)
![(2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12407096.png)
